molecular formula C11H15N5Na3O12P3 B565763 alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt CAS No. 1343364-54-4

alpha,beta-Methyleneadenosine 5'-triphosphate trisodium salt

Cat. No.: B565763
CAS No.: 1343364-54-4
M. Wt: 571.155
InChI Key: CBAGKCWFSRTVER-MTQUBGKESA-K
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Mechanism of Action

Target of Action

The primary target of alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is the P2-purinoceptor . This receptor is a part of the purinergic signaling pathway, which plays a crucial role in various physiological processes.

Mode of Action

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt acts as a non-selective P2 agonist . It binds to the P2-purinoceptor, thereby activating it . Additionally, it has been shown to inhibit adenylate cyclase with a Ki of 0.5 mM .

Biochemical Pathways

Upon activation of the P2-purinoceptor, alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt affects the purinergic signaling pathway . The downstream effects of this pathway activation can vary depending on the specific cell type and physiological context.

Pharmacokinetics

It is soluble to 100 mM in water , suggesting that it could be administered via injection or other non-oral routes.

Result of Action

The activation of P2-purinoceptors and the inhibition of adenylate cyclase by alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt can lead to various molecular and cellular effects . These effects are context-dependent and can include changes in intracellular calcium levels, modulation of enzyme activity, and alterations in cell signaling pathways.

Biochemical Analysis

Biochemical Properties

Alpha,Beta-Methyleneadenosine 5’-Triphosphate Trisodium Salt interacts with various enzymes, proteins, and other biomolecules. As a P2 purinoceptor agonist, it binds to P2 receptors, which are a group of G protein-coupled receptors that respond to extracellular nucleotides . It also inhibits adenylate cyclase, an enzyme involved in regulating the levels of cyclic adenosine monophosphate (cAMP) in cells .

Cellular Effects

The effects of Alpha,Beta-Methyleneadenosine 5’-Triphosphate Trisodium Salt on cells are diverse and significant. By binding to P2 receptors, it influences cell signaling pathways . It also impacts gene expression and cellular metabolism through its inhibition of adenylate cyclase .

Molecular Mechanism

The molecular mechanism of action of Alpha,Beta-Methyleneadenosine 5’-Triphosphate Trisodium Salt involves binding interactions with biomolecules and changes in gene expression. As a P2 purinoceptor agonist, it binds to P2 receptors, triggering a series of intracellular events . Its inhibition of adenylate cyclase leads to a decrease in cAMP levels, which can affect the activity of cAMP-dependent protein kinases and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is synthesized through a multi-step chemical processThis modification makes the compound more resistant to hydrolysis by ATPases, enzymes that break down ATP .

Industrial Production Methods

Industrial production of alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt involves large-scale chemical synthesis under controlled conditions. The process requires high-purity reagents and precise control of reaction parameters to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,beta-Methyleneadenosine 5’-triphosphate trisodium salt is unique due to its resistance to hydrolysis and its ability to selectively activate specific P2 purinoceptors. This makes it a valuable tool for studying purinergic signaling and developing new therapeutic agents .

Properties

IUPAC Name

trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N5O12P3.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGKCWFSRTVER-MTQUBGKESA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5Na3O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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